5-Tert-butyl-2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
5-Tert-butyl-2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate .
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
Uniqueness
What sets 5-Tert-butyl-2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties that may not be present in similar compounds .
Properties
Molecular Formula |
C33H37N5O |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C33H37N5O/c1-24-31(26-12-6-5-7-13-26)32-34-29(33(2,3)4)23-30(38(32)35-24)37-19-17-36(18-20-37)21-22-39-28-16-10-14-25-11-8-9-15-27(25)28/h5-16,23H,17-22H2,1-4H3 |
InChI Key |
OLCXEOADVFLFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CCOC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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